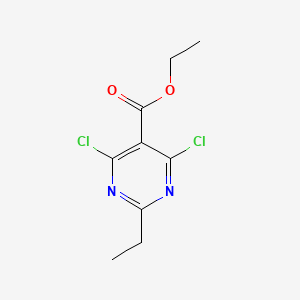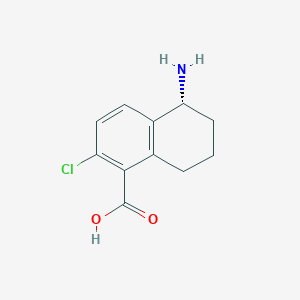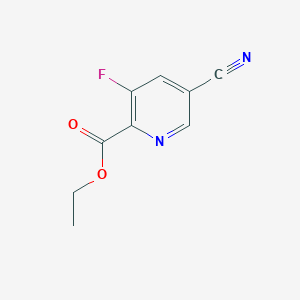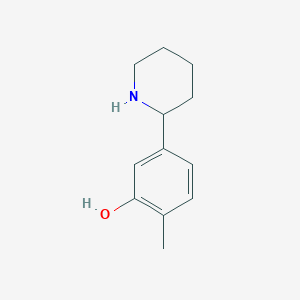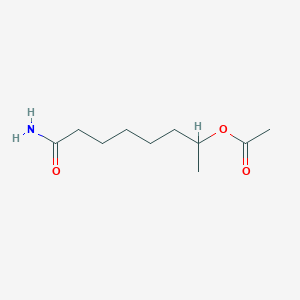
8-Amino-8-oxooctan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-8-oxooctan-2-yl acetate is an organic compound with the molecular formula C10H19NO3 It is a derivative of octanamide and features both an amino group and an oxo group on its octane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-8-oxooctan-2-yl acetate typically involves the reaction of octanamide derivatives with acetic anhydride. One common method includes the acetylation of 8-amino-8-oxooctanoic acid using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Amino-8-oxooctan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The acetate group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA) are typical reagents.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
8-Amino-8-oxooctan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-amino-8-oxooctan-2-yl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxo group can participate in redox reactions, altering the redox state of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Octanamide: Lacks the amino and oxo groups, making it less reactive.
8-Amino-8-oxooctanoic acid: Similar structure but lacks the acetate group.
Acetylated derivatives of other amino acids: Share the acetyl group but differ in the backbone structure.
Uniqueness: 8-Amino-8-oxooctan-2-yl acetate is unique due to the presence of both an amino group and an oxo group on the same carbon chain, along with an acetate group. This combination of functional groups provides a versatile platform for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
(8-amino-8-oxooctan-2-yl) acetate |
InChI |
InChI=1S/C10H19NO3/c1-8(14-9(2)12)6-4-3-5-7-10(11)13/h8H,3-7H2,1-2H3,(H2,11,13) |
Clave InChI |
VNMWTOBGCVPHST-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCC(=O)N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


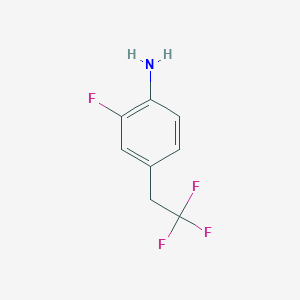
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
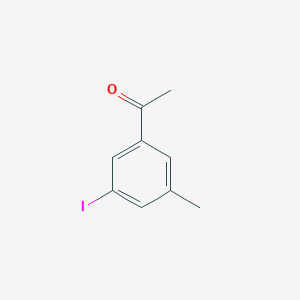
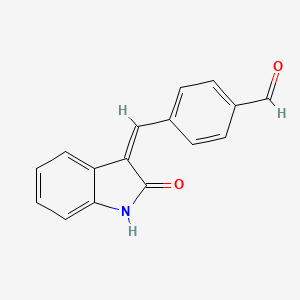
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
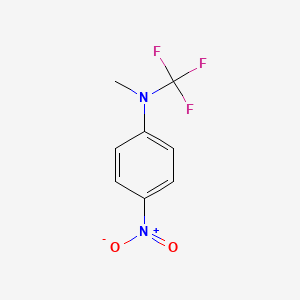
![Ethyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B12969431.png)
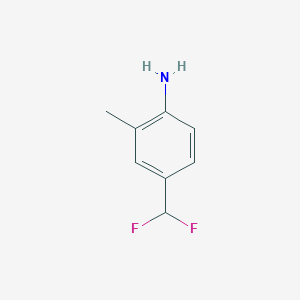
![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)
